2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
CAS No.: 1797554-81-4
Cat. No.: VC4475178
Molecular Formula: C16H14ClF2NO2
Molecular Weight: 325.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797554-81-4 |
|---|---|
| Molecular Formula | C16H14ClF2NO2 |
| Molecular Weight | 325.74 |
| IUPAC Name | 2-chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
| Standard InChI | InChI=1S/C16H14ClF2NO2/c1-22-14(10-4-2-5-11(18)8-10)9-20-16(21)15-12(17)6-3-7-13(15)19/h2-8,14H,9H2,1H3,(H,20,21) |
| Standard InChI Key | KBIPXBMJARBDDW-UHFFFAOYSA-N |
| SMILES | COC(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CC(=CC=C2)F |
Introduction
2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is a synthetic organic compound classified as a benzamide. It features a benzamide core with chlorine and fluorine substituents, along with a methoxyethyl group attached to the nitrogen atom. The molecular formula of this compound is C16H16ClF2N3O, and it has garnered attention for its potential applications in medicinal chemistry and biological research.
Synthesis Methods
The synthesis of 2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method requires careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity.
Potential Applications and Biological Activity
This compound may modulate enzyme activity or receptor interactions, leading to various biological effects such as antimicrobial or anticancer properties. The exact pathways are still under investigation but are crucial for understanding its therapeutic potential. The compound's classification as a benzamide suggests potential biological activity, particularly in pharmaceutical applications.
Comparison with Similar Compounds
Other benzamide derivatives, such as N-(2,3-Difluorophenyl)-2-fluorobenzamide, have been studied for their structural properties and biological activities. These compounds often exhibit unique crystal structures and biological activities, highlighting the importance of structural variations in benzamides .
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide | C16H16ClF2N3O | Potential antimicrobial or anticancer properties |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | C13H8F3NO | Structural studies, potential pharmaceutical applications |
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